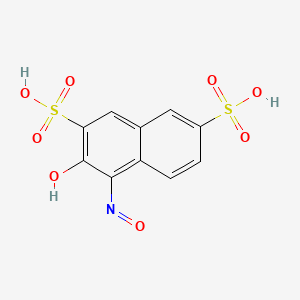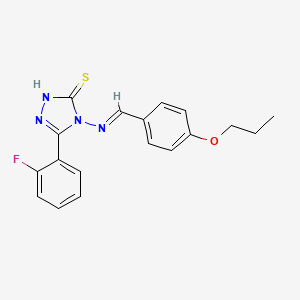
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an octylthiohexyl side chain, and its hydrochloride salt form enhances its solubility and stability. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride typically involves the following steps:
-
Formation of Thiazolidine Ring: : The initial step involves the reaction of a primary amine with an aldehyde and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) to form the thiazolidine ring .
-
Introduction of Octylthiohexyl Side Chain: : The octylthiohexyl side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidine intermediate with an appropriate alkyl halide (e.g., octyl bromide) under basic conditions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the multicomponent reaction and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Thiazolidine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert thiazolidine derivatives to their corresponding thiol or amine derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the thiazolidine ring can react with various electrophiles, such as alkyl halides, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., octyl bromide), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated thiazolidine derivatives
Wissenschaftliche Forschungsanwendungen
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
Uniqueness
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities. This compound’s ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
41957-00-0 |
|---|---|
Molekularformel |
C17H36ClNS2 |
Molekulargewicht |
354.1 g/mol |
IUPAC-Name |
3-(6-octylsulfanylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C17H35NS2.ClH/c1-2-3-4-5-7-10-14-19-15-11-8-6-9-12-18-13-16-20-17-18;/h2-17H2,1H3;1H |
InChI-Schlüssel |
JYNMKSDVPCAZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCCCCCCN1CCSC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)
![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)






![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
